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Introduction
2-Cyano-6-fluorophenylboronic acid is a versatile and valuable building block in medicinal

chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the

Suzuki-Miyaura coupling. Its unique electronic properties, stemming from the presence of

electron-withdrawing cyano and fluoro groups, influence the reactivity and stability of the

boronic acid moiety. This reagent has proven instrumental in the synthesis of complex

molecular architectures, particularly in the development of targeted therapies. A prime example

of its application is in the synthesis of the potent Poly(ADP-ribose) polymerase (PARP)

inhibitor, Niraparib, a marketed anti-cancer drug.

Key Application: Synthesis of PARP Inhibitor -
Niraparib
2-Cyano-6-fluorophenylboronic acid is a crucial intermediate in the synthesis of Niraparib

(MK-4827), an orally active PARP inhibitor. Niraparib is indicated for the treatment of various

cancers, particularly those with mutations in the BRCA1 and BRCA2 genes. The synthesis

involves a Suzuki-Miyaura coupling reaction between 2-Cyano-6-fluorophenylboronic acid
and a suitable piperidine-containing coupling partner.
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Quantitative Data: Niraparib Activity
The following table summarizes the inhibitory activity and clinical efficacy of Niraparib.

Compound Target IC50 (nM) Efficacy Data Reference

Niraparib (MK-

4827)
PARP-1 3.8

In the PRIMA

clinical trial for

newly diagnosed

advanced

ovarian cancer,

Niraparib

showed a

median

progression-free

survival (PFS) of

22.1 months in

the HRD-positive

patient

population.

[1]

PARP-2 2.1

In the NOVA

clinical trial for

recurrent ovarian

cancer, Niraparib

demonstrated a

median PFS of

21.0 months in

patients with a

germline BRCA

mutation.

[1][2]

Signaling Pathway: PARP Inhibition in BRCA-
Mutated Cancer
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage

response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs) through the
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base excision repair (BER) pathway. In cancer cells with mutations in the BRCA1 or BRCA2

genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs)

is deficient. Inhibition of PARP in these cells leads to the accumulation of unrepaired SSBs,

which, upon encountering a replication fork, are converted into DSBs. The inability of BRCA-

deficient cells to repair these DSBs via HR results in genomic instability and ultimately, cell

death. This concept is known as synthetic lethality.[3][4][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

